Schedule Independence: Single-Dose Adam CA Matches Optimized Multi-Dose Cytarabine Regimens
In L1210 leukemic mice, single-dose therapy with Adam CA (AdO-ara-C) was almost as effective as therapy with cytarabine (ara-C) administered on an optimum schedule consisting of multiple closely spaced doses with appropriate recovery intervals [1]. The therapeutic effectiveness of Adam CA was relatively insensitive to the schedule used, whereas cytarabine's efficacy is highly schedule-dependent due to its rapid clearance [1].
| Evidence Dimension | Therapeutic efficacy schedule dependence |
|---|---|
| Target Compound Data | Single dose Adam CA: almost as effective as optimum-schedule cytarabine; efficacy relatively insensitive to schedule |
| Comparator Or Baseline | Cytarabine (ara-C): requires multiple closely spaced doses on an optimum schedule for maximum efficacy |
| Quantified Difference | Single dose of Adam CA achieves comparable therapeutic outcome to multiple-dose optimized cytarabine regimen |
| Conditions | L1210 leukemic mice; treatment schedules included single doses, short courses of daily doses, and widely spaced doses |
Why This Matters
This schedule independence enables simplified dosing protocols and reduces animal handling variability in preclinical leukemia models.
- [1] Neil GL, Wiley PF, Manak RC, Moxley TE. (1970). Antitumor Effect of 1-β-D-Arabinofuranosylcytosine 5′-Adamantoate (NSC 117614) in L1210 Leukemic Mice. Cancer Research, 30(4):1047-1054. View Source
